2-(3-Fluoro-phenyl)-2-methoxy-ethylamine
Overview
Description
2-(3-Fluoro-phenyl)-2-methoxy-ethylamine is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of Phenylethylamines in Research
Phenylethylamines, including compounds with various substitutions, have been extensively studied for their effects on the central nervous system (CNS). Research has primarily focused on CNS toxicity, tolerance development, and the absence of physical dependence across two major chemical groups: those with substitutions on the ethylamine portion and those on the phenyl ring. While the specific effects of 2-(3-Fluoro-phenyl)-2-methoxy-ethylamine have not been directly determined, the broader class of compounds exhibits significant CNS activity, warranting further investigation into their potential research applications (Woolverton, 1986).
Application in Molecular Imaging
The toxicity of organic fluorophores used in molecular imaging has been reviewed, with a focus on their application for in vivo cancer diagnosis using optical imaging. This research is critical for ensuring the safe administration of fluorophores to patients. Although not directly mentioned, compounds like this compound may contribute to the development of new fluorophores with optimized properties for imaging applications (Alford et al., 2009).
Exploration of Anticancer Properties
The structure-activity relationship of natural and synthetic compounds in anticancer research has highlighted the importance of various functional groups, including fluoro and methoxy, in enhancing anticancer activities. The positioning and presence of these groups significantly influence the compound's efficacy, suggesting that derivatives of this compound might hold potential for the development of novel anticancer drugs (Liew et al., 2020).
Contributions to Alzheimer's Disease Research
Amyloid imaging in Alzheimer's disease has been a significant area of research, with the development of imaging ligands to measure amyloid in vivo. The progress in this field enhances our understanding of Alzheimer's disease pathophysiology and could lead to early detection and evaluation of anti-amyloid therapies. Research on compounds like this compound may contribute to this field by providing new insights into the molecular mechanisms involved in amyloid deposition and clearance (Nordberg, 2007).
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHNIUNUHHPPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.